Cas no 2425-95-8 (2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole)
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Chemical and Physical Properties
Names and Identifiers
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- 4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline
- 2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole
- 2,5-BIS(4-AMINOPHENYL)-1,3,4-OXADIAZOLE FOR FLUORESCENCE
- 4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]aniline
- Benzenamine,4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
- 2-(n-aminophenyl)-5-(n-aminophenyl)-1,3,4-oxadiazole
- 2,5-bis(4-aminobenzoyl)-1,3,4-oxadiazole
- 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole
- 2,5-bis(4-aminophenylene)-1,3,4-oxadiazole
- 2,5-bis(p-aminophenyl)-1,3,4-oxadiazole
- BAO
- Cambridge id 5161820
- MLS001182263
- MJZXFMSIHMJQBW-UHFFFAOYSA-N
- HMS2851F21
- HMS1578I18
- OR183408
- BAS 00090340
- ZB003554
- 2,5-BIS(4'-AMINOPHENYL)-1,3,4-OXADIAZOLE
- SMR000567995
- 2,5-bis(4-aminophenyl)-(1,3,4)oxadiazole
- A877977
- YSWG101
- 4,4'-(1,3,4-OXADIAZOLE-2,5-DIYL)BIS(BENZENAMINE)
- Benzenamine, 4,4'-(1,3,4-oxadiazole-2,5-diyl)bis-
- 2,5-DI(P-AMINOPHENYL)-1,3,4-OXADIAZOLE
- UNII-E9MHD9U8KY
- B2169
- AKOS000733204
- EINECS 219-373-8
- FT-0757232
- 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole, Dye content 90 %
- T70628
- 2,5-bis-(p-aminophenyl)-1,3,4-oxadiazole
- E9MHD9U8KY
- MFCD00042667
- CS-0170163
- NCGC00246650-01
- CHEMBL1582375
- 2,3-Bis(4-aminophenyl)-1,3,4-oxadiazole
- AS-64989
- NS00027600
- {4-[5-(4-aminophenyl)-1,3,4-oxadiazol-2-yl]phenyl}amine
- DTXSID90178949
- Z56888705
- 2425-95-8
- SCHEMBL601473
- DTXCID00101440
-
- MDL: MFCD00042667
- Inchi: 1S/C14H12N4O/c15-11-5-1-9(2-6-11)13-17-18-14(19-13)10-3-7-12(16)8-4-10/h1-8H,15-16H2
- InChI Key: MJZXFMSIHMJQBW-UHFFFAOYSA-N
- SMILES: O1C(C2C=CC(=CC=2)N)=NN=C1C1C=CC(=CC=1)N
Computed Properties
- Exact Mass: 252.10100
- Monoisotopic Mass: 252.10111102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 1.7
- Topological Polar Surface Area: 91
Experimental Properties
- Color/Form: Powder
- Melting Point: 250-254 °C (lit.)
- PSA: 90.96000
- LogP: 3.73040
- Sensitiveness: Sensitive to light; Sensitive to air
- Solubility: Not determined
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
- FLUKA BRAND F CODES:8-9-23
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80792-5mg |
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole |
2425-95-8 | 98.0% | 5mg |
¥150 | 2021-05-07 | |
| TRC | A615588-1g |
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole |
2425-95-8 | 1g |
$ 115.00 | 2023-04-19 | ||
| TRC | A615588-2.5g |
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole |
2425-95-8 | 2.5g |
$ 224.00 | 2023-04-19 | ||
| Ambeed | A607401-100mg |
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline |
2425-95-8 | 98% | 100mg |
$29.00 | 2021-07-07 | |
| Ambeed | A607401-250mg |
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline |
2425-95-8 | 98% | 250mg |
$39.00 | 2021-07-07 | |
| Ambeed | A607401-1g |
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline |
2425-95-8 | 98% | 1g |
$100.00 | 2021-07-07 | |
| Ambeed | A607401-5g |
4,4'-(1,3,4-Oxadiazole-2,5-diyl)dianiline |
2425-95-8 | 98% | 5g |
$327.0 | 2024-07-28 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030525-1g |
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole |
2425-95-8 | 98% | 1g |
¥129 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030525-5g |
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole |
2425-95-8 | 98% | 5g |
¥3418 | 2023-09-09 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B2169-1G |
2,5-Bis(4-aminophenyl)-1,3,4-oxadiazole |
2425-95-8 | >98.0%(HPLC) | 1g |
¥790.00 | 2024-04-17 |
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Suppliers
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole Related Literature
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1. Electrosynthesis and screening of novel 1,3,4-oxadiazoles as potent and selective antifungal agentsSushma Singh,Laxmi Kant Sharma,Apoorv Saraswat,Ibadur R. Siddiqui,Harbans K. Kehri,Rana K. Pal Singh RSC Adv. 2013 3 4237
Additional information on 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole
Introduction to 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (CAS No: 2425-95-8)
2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole, identified by the chemical identifier CAS No 2425-95-8, is a significant compound in the field of pharmaceutical chemistry and materials science. This heterocyclic aromatic compound features a unique structural framework that has garnered considerable attention due to its versatile applications and potential in drug discovery and advanced material synthesis. The presence of amino groups at the para positions of the phenyl rings enhances its reactivity, making it a valuable intermediate in the development of various bioactive molecules.
The molecular structure of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole consists of a central oxadiazole ring substituted with two 4-aminophenyl groups. This configuration imparts distinct electronic and steric properties that are exploited in multiple chemical transformations. The oxadiazole core is known for its stability and ability to participate in various organic reactions, including nucleophilic substitutions and cycloadditions, which are pivotal in constructing complex molecular architectures.
In recent years, 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole has been extensively studied for its pharmacological potential. Researchers have explored its derivatives as scaffolds for developing novel therapeutic agents targeting a range of diseases. The compound's ability to act as a precursor for biologically active molecules has been particularly highlighted in the synthesis of kinase inhibitors and antimicrobial agents. The amino functionalities provide opportunities for further derivatization, allowing chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
One of the most compelling aspects of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole is its role in materials science. The compound exhibits interesting electronic properties that make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Its rigid structure and conjugated system contribute to efficient charge transport, which is essential for applications in optoelectronic devices. Additionally, the oxadiazole moiety's thermal stability enhances the durability of materials derived from this compound, making it a promising candidate for high-performance polymers.
Recent advancements in computational chemistry have further illuminated the potential of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole. Molecular modeling studies have revealed insights into its interaction with biological targets, aiding in the rational design of more effective drugs. These simulations have helped predict binding affinities and identify key residues involved in drug-receptor interactions. Such findings are crucial for optimizing lead compounds during drug development pipelines.
The synthesis of 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole involves multi-step organic reactions that highlight the compound's synthetic versatility. Traditional methods often employ palladium-catalyzed cross-coupling reactions to construct the core oxadiazole ring. However, emerging green chemistry approaches have introduced more sustainable methodologies that minimize waste and reduce energy consumption. These innovations align with global efforts to promote environmentally friendly chemical processes.
In conclusion, 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole (CAS No: 2425-95-8) stands as a cornerstone in both pharmaceutical and materials science research. Its unique structural features and functional groups offer immense potential for developing innovative therapeutics and advanced materials. As research continues to uncover new applications for this compound, 2,5-Bis-(4-aminophenyl)-1,3,4-oxadiazole is poised to play an increasingly significant role in shaping the future of chemical innovation.
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